epsilon-Acetamidocaproic acid zinc salt

説明

Contextualization within Zinc Coordination Chemistry Research

The study of epsilon-acetamidocaproic acid zinc salt falls within the broader field of zinc coordination chemistry. Zinc, as a d¹⁰ metal, typically forms colorless complexes and is redox-inert, existing in the +2 oxidation state in most of its compounds. wikipedia.org Its coordination environment is flexible, with tetrahedral, octahedral, and five-coordinate geometries being common, dictated by the size and nature of the coordinating ligands. wikipedia.orgacs.org In biological systems and coordination complexes, zinc ions show a preference for nitrogen, oxygen, and sulfur donor atoms from ligands such as amino acids. acs.org

Research into zinc complexes with amino acids and their derivatives is a vibrant area of study. nih.govresearchgate.net These studies often explore how the ligand structure influences the resulting complex's geometry, stability, and potential applications. Epsilon-acetamidocaproic acid, as a modified amino acid, presents an interesting ligand for zinc. Its carboxylate group provides a primary coordination site via its oxygen atoms, and the amide group further down the carbon chain offers another potential, albeit weaker, coordination point. The flexibility of the six-carbon chain likely influences the final structure of the zinc complex, potentially allowing for the formation of monomeric or polymeric structures.

The synthesis of zinc(II) complexes with various amino acids has been achieved through methods such as reacting the amino acid with a zinc salt like zinc chloride or with a zinc hydroxide (B78521) suspension. nih.gov These approaches are designed to produce bis(aminoacidate) zinc(II) complexes, often without counter-ions that could interfere with subsequent applications. nih.gov

Relationship to Epsilon-Acetamidocaproic Acid (AACA) and Zinc Homeostasis

A significant facet of the research on this compound is its role as a delivery vehicle for both AACA and zinc. Pharmacokinetic studies in rats have demonstrated that upon administration, zinc acexamate ionizes, releasing zinc and AACA into the system. nih.gov This dissociation is central to understanding its biological activity.

Zinc homeostasis is a tightly regulated process in biological systems, maintained by a complex network of transporters and binding proteins. wikipedia.org The controlled uptake and distribution of zinc are crucial for numerous physiological functions. The study of zinc-amino acid complexes is partly driven by the search for more bioavailable forms of zinc. nih.gov Complexes of zinc with amino acids may utilize amino acid transporters for uptake, potentially offering an advantage over inorganic zinc salts. nih.gov

Research has shown that after oral administration of zinc acexamate, the bioavailability of AACA is incomplete, primarily due to significant first-pass extraction in the gastrointestinal tract and liver. nih.gov Studies have also quantified the binding of both zinc and AACA to plasma proteins, finding that a very high fraction of zinc (96.6%) is bound, whereas a smaller proportion of AACA (39.0%) is bound. nih.gov

Evolution of Research Perspectives on Zinc Acetamidocaproate Complexes

The research perspective on zinc acetamidocaproate complexes has evolved from initial clinical interest to more detailed pharmacokinetic and analytical studies. Initially, zinc acexamate was investigated for its therapeutic properties. nih.gov

More recent research has adopted a more analytical and mechanistic approach. For instance, sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the precise quantification of AACA in plasma following the administration of zinc acexamate. nih.gov These analytical advancements allow for more detailed pharmacokinetic modeling and a better understanding of the compound's behavior in a biological system.

While specific crystallographic studies on this compound are not widely published, the broader research on zinc-carboxylate and zinc-amino acid complexes provides a framework for predicting its structural characteristics. The thermal decomposition of related compounds like zinc acetate (B1210297) has been studied, showing a transition to zinc oxide at elevated temperatures. researchgate.netmdpi.com This type of analysis is crucial for understanding the material properties of the salt. Future research may focus on the synthesis and structural elucidation of different coordination polymers or complexes of zinc with AACA, potentially exploring novel material or catalytic properties, a trend seen in the broader field of zinc coordination chemistry. frontiersin.orgmdpi.com

Structure

3D Structure of Parent

特性

IUPAC Name |

zinc;6-acetamidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVJDDLLVRRIOL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

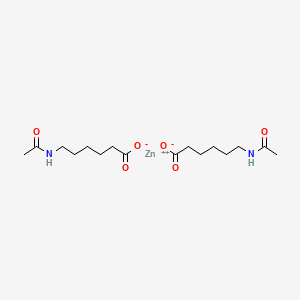

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Zn | |

| Record name | zinc acexamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220304 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70020-71-2 | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Acetamidocaproic acid zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC ACEXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Epsilon Acetamidocaproic Acid Zinc Salt

Synthesis Routes for Epsilon-Acetamidocaproic Acid (AACA)

Epsilon-acetamidocaproic acid (AACA) is the direct organic precursor to the final zinc salt. Its synthesis is primarily achieved through two main pathways: the acylation of 6-aminocaproic acid or the hydrolysis of ε-caprolactam followed by acylation.

One common and direct method involves the acylation of 6-aminocaproic acid. A patented method describes synthesizing AACA by reacting 6-aminocaproic acid with acetic anhydride (B1165640) in a glacial acetic acid medium. google.com In this process, the aminocaproic acid is first dissolved in glacial acetic acid, followed by the addition of acetic anhydride. The reaction proceeds at an elevated temperature, typically between 90-120°C. google.com After the reaction, the product is isolated through cooling crystallization and suction filtration. google.com This route offers a straightforward N-acetylation of the primary amine on the caproic acid backbone.

Another significant industrial route begins with ε-caprolactam, the monomer used in the production of Nylon-6. This pathway involves the hydrolytic ring-opening of the lactam to form 6-aminocaproic acid, which is then acetylated. The hydrolysis can be achieved under alkaline conditions, for instance, by heating with a sodium hydroxide (B78521) solution. google.com Alternatively, reagents like barium hydroxide octahydrate in a mixed solvent system of water and dimethyl sulfoxide (B87167) (DMSO) can be used to produce the barium salt of aminocaproic acid, which is then converted to the free acid. google.com Following the formation of 6-aminocaproic acid, the subsequent acylation step proceeds as described above.

The table below summarizes and compares key aspects of these synthetic routes.

| Parameter | Acylation Route | Hydrolysis Route |

|---|---|---|

| Primary Precursor | 6-Aminocaproic Acid | ε-Caprolactam |

| Key Reagents | Acetic Anhydride, Glacial Acetic Acid | NaOH or Ba(OH)₂ (for hydrolysis), followed by an acylating agent |

| Reaction Steps | 1. N-acetylation | 1. Hydrolytic ring-opening 2. N-acetylation |

| Typical Conditions | Heating at 90-120°C google.com | Refluxing with base google.comgoogle.com |

| Key Advantage | More direct, fewer steps | Utilizes a widely available industrial precursor (ε-caprolactam) rwth-aachen.de |

Principles of Zinc Salt Formation with Organic Ligands

The formation of epsilon-acetamidocaproic acid zinc salt is an example of an acid-base reaction between a carboxylic acid (AACA) and a suitable zinc-containing base, leading to a metal carboxylate. Carboxylic acids are weak acids that can donate a proton from their hydroxyl group to a base. libretexts.org The reaction with a base like zinc oxide (ZnO) results in the formation of the zinc carboxylate salt and water.

2 RCOOH + ZnO → (RCOO)₂Zn + H₂O

Alternatively, the salt can be formed by reacting AACA with a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), often in an aqueous solution where the pH is adjusted to facilitate the precipitation of the less soluble zinc acetamidocaproate. google.com

The bond between the zinc ion (Zn²⁺) and the carboxylate anion (RCOO⁻) is not purely ionic and involves significant coordination character. Zinc, as a transition metal, acts as a Lewis acid and can accept electron pairs from the carboxylate ligand, which acts as a Lewis base. mdpi.com The carboxylate group can coordinate to the zinc ion in several ways, most commonly in a monodentate or bidentate fashion. nih.govnih.gov

Monodentate Coordination: Only one of the oxygen atoms of the carboxylate group binds to the zinc ion.

Bidentate Coordination: Both oxygen atoms of the carboxylate group bind to the same zinc ion, forming a chelate ring.

Theoretical studies on zinc-carboxylate interactions show that the energy difference between monodentate and bidentate coordination can be small and influenced by other factors in the coordination sphere. nih.govnih.gov The geometry around the Zn²⁺ ion in such complexes can vary, commonly adopting tetrahedral, square planar, or octahedral configurations depending on the nature of the ligands and the reaction conditions. researchgate.net

| Coordination Mode | Description | Typical Zinc Geometry |

|---|---|---|

| Monodentate | One carboxylate oxygen binds to the zinc center. nih.gov | Tetrahedral (Td) |

| Bidentate (Chelating) | Both carboxylate oxygens bind to the same zinc center. nih.gov | Tetrahedral (Td), Square Planar (SP) |

| Bidentate (Bridging) | Each carboxylate oxygen binds to a different zinc center, linking them. acs.org | Octahedral (Oh) in polymers |

Advanced Synthetic Strategies for this compound

Beyond the straightforward mixing of reactants, more advanced strategies can be employed to control the synthesis, improve yield, and ensure product quality. These strategies often focus on process control and reaction integration.

A prominent strategy involves a two-step synthesis where the formation of the AACA ligand and the subsequent salt formation are performed sequentially but as part of a continuous process. A patented method for zinc acexamate production exemplifies this, first completing the acylation of 6-aminocaproic acid to yield AACA, which is then isolated. google.com This intermediate is subsequently reacted with a zinc source, such as zinc oxide or zinc acetate (B1210297), under controlled pH and temperature to form the final salt. google.com This approach allows for the purification of the intermediate AACA, ensuring that impurities from the first step are not carried over into the final salt formation, leading to a higher purity product.

Another advanced strategy is the concept of in situ synthesis . In this approach, the zinc salt is formed directly within the reaction medium without isolating the intermediate carboxylic acid. google.comresearchgate.net For instance, a reaction could be set up containing 6-aminocaproic acid, an acetylating agent, and a zinc source (e.g., zinc oxide). By carefully controlling the reaction conditions, one could potentially drive the acylation and subsequent salt formation in a single pot. This method can be more efficient by reducing the number of unit operations like isolation and purification of intermediates. While detailed in other applications like lubricant additives and polymer composites, this principle is applicable to the synthesis of zinc acetamidocaproate. google.comresearchgate.net

More novel, "green" synthesis approaches, such as using biological precursors or benign solvents, are also an area of modern research for metal-organic compounds. frontiersin.orgnih.gov These methods often use plant extracts or microbial enzymes to mediate the formation of metal nanoparticles from precursor salts, a principle that could be adapted for forming zinc carboxylate complexes. frontiersin.orgnih.gov For example, zinc acetate is a common precursor in such biogenic syntheses. nih.gov

Purification and Isolation Techniques for Zinc Acetamidocaproate Products

The final stage of synthesis involves the isolation and purification of the this compound to meet required quality standards. The choice of technique depends on the state of the product (e.g., precipitate in a solution) and the nature of the impurities.

Isolation is typically achieved through physical separation of the solid product from the reaction solvent.

Crystallization and Filtration: If the zinc salt is less soluble in the reaction solvent, particularly upon cooling, it will crystallize or precipitate out of the solution. google.com The solid product is then collected using suction filtration, which is an efficient method for separating the solid from the liquid mother liquor. google.comgoogle.com

Solvent Evaporation: In cases where the product is soluble in the solvent, the solvent can be removed by evaporation, often under reduced pressure (vacuum) to avoid thermal decomposition of the product. google.com This leaves behind the solid crude product.

Purification aims to remove residual reactants, by-products, and other impurities from the isolated crude product.

Recrystallization: This is a powerful technique for purifying crystalline solids. The crude product is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly. The desired compound crystallizes out in a purer form, while impurities tend to remain in the solvent. sciencemadness.org The pure crystals are then collected by filtration.

Washing: The isolated solid product is often washed with specific solvents to remove particular impurities. For instance, washing with an organic solvent like ethyl acetate or a mixture with dichloromethane (B109758) can help remove unreacted organic precursors or by-products. nih.gov Washing with cold deionized water can remove highly soluble inorganic salts, such as zinc chloride or zinc sulfate, that might be present as impurities. nih.govsciencemadness.org

Drying: After isolation and washing, the purified product must be thoroughly dried to remove any residual solvent. This is often done in a vacuum oven at a controlled temperature.

The purity of the final product can be confirmed using various analytical methods, such as elemental analysis to determine the precise zinc content or spectroscopic techniques to confirm the structure and absence of impurities. nih.govcdc.govnih.gov

Advanced Analytical Methodologies for Epsilon Acetamidocaproic Acid Zinc Salt and Its Components

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of drug molecules in complex biological matrices due to its high selectivity and sensitivity.

Method Development for Quantitative Analysis of Epsilon-Acetamidocaproic Acid

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of ε-Acetamidocaproic acid (AACA), the active component of the zinc salt, in biological fluids like rat plasma. nih.gov A common approach involves a simple sample preparation step, such as protein precipitation with methanol, which is efficient for extracting the analyte from the plasma matrix. nih.gov

Chromatographic separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile, run in an isocratic mode. nih.gov This setup ensures robust separation of the analyte from endogenous plasma components. nih.gov

For detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is frequently used. nih.govresearchgate.net The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net For ε-aminocaproic acid, a precursor ion of m/z 132.2 is often monitored, transitioning to a product ion of m/z 79.2. researchgate.net The total chromatographic run time for such methods can be as short as 3-4 minutes, allowing for high-throughput analysis. nih.govresearchgate.net The linearity of these methods has been established over concentration ranges suitable for pharmacokinetic studies, for example, from 20 ng/mL to 5000 ng/mL in rat plasma. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein Precipitation with Methanol or Acetonitrile |

| Chromatographic Column | Gemini-NX C18 (150 mm × 2.0 mm, 3 μm) or Ace Phenyl |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (e.g., 80:20, v/v) |

| Flow Rate | 200 - 1000 µL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 132.2 → 79.2 |

| Linear Range | 1 - 250 µg/mL (Human Plasma) or 20 - 5000 ng/mL (Rat Plasma) |

Validation Protocols for Analytical Assays in Pre-clinical Biological Samples

Bioanalytical method validation is essential to ensure that the quantitative analysis of drugs and their metabolites in biological matrices is reliable, rugged, and repeatable. ofnisystems.com Such validation is a requirement for pre-clinical studies conducted under Good Laboratory Practices (GLP). ofnisystems.com The validation process demonstrates the reliability of a method for determining an analyte's concentration in a specific biological matrix, such as plasma or urine. europa.eu

A full validation protocol assesses several key performance parameters:

Selectivity and Specificity : The method must be able to differentiate the analyte from other compounds that may be present, such as metabolites or matrix components. nih.gov

Accuracy : This measures the closeness of the determined value to the true value. For quality control (QC) samples, the mean value should be within ±15% of the nominal value. nih.gov

Precision : This assesses the degree of agreement among multiple measurements. It is reported as the coefficient of variation (%CV) and should not exceed 15% for QC samples. nih.gov

Linearity and Range : The method should produce results that are directly proportional to the analyte concentration over a defined range. ijsat.org The calibration curve should have a correlation coefficient (r²) of 0.98 or greater. researchgate.netsemanticscholar.org

Lower Limit of Quantitation (LLOQ) : This is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and a %CV of ≤20%). nih.govsemanticscholar.org

Stability : The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

For the LC-MS/MS method for AACA, validation has shown excellent performance, with coefficients of variation and relative errors for QC samples ranging from 1.0% to 5.8% and -8.4% to 6.6%, respectively. nih.gov

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Mean concentration at ±15% of nominal value (±20% at LLOQ). |

| Precision | Variability of replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.98. |

| Stability | Chemical stability of the analyte in the matrix under various conditions. | Concentration deviation within ±15% of baseline. |

Spectroscopic Techniques for Characterization of Zinc Coordination Environments

Spectroscopic techniques are invaluable for elucidating the structural properties of metal complexes, including the coordination environment of the zinc(II) ion in the salt. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy can confirm the coordination between the zinc ion and the epsilon-Acetamidocaproic acid ligand. ajol.infotandfonline.com For instance, shifts in the characteristic vibrational frequencies of carboxyl and amino groups in FT-IR spectra can indicate their involvement in coordination with the zinc ion. ajol.info

Application of Atomic Absorption Spectroscopy (AAS) in Zinc Quantification

Atomic Absorption Spectroscopy (AAS), particularly Flame AAS (FAAS), is a widely used, accurate, and cost-effective technique for quantifying zinc in pharmaceutical formulations. scst.edu.lyscst.edu.ly The method is based on the principle that atoms absorb light at specific wavelengths. For zinc, this is typically measured at 213.857 nm. umfiasi.ro

Validation of FAAS methods for zinc quantification in pharmaceuticals is performed according to ICH guidelines. scst.edu.ly A validated method demonstrated excellent linearity over a concentration range of 0.20–0.75 ppm with a regression coefficient (R²) of 0.997. scst.edu.ly The method's accuracy was confirmed with recovery percentages ranging from 100.15% to 101.21%. scst.edu.ly High precision was shown with intra- and inter-day relative standard deviations (%RSD) of less than 1%. scst.edu.ly The sensitivity of the method is also notable, with a Limit of Detection (LOD) of 0.043 ppm and a Limit of Quantification (LOQ) of 0.131 ppm. scst.edu.ly

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.20–0.75 ppm |

| Regression Coefficient (R²) | 0.997 |

| Accuracy (Recovery %) | 100.15% – 101.21% |

| Precision (%RSD) | < 1% |

| Limit of Detection (LOD) | 0.043 ppm |

| Limit of Quantification (LOQ) | 0.131 ppm |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis, offering exceptional sensitivity and accuracy for quantifying trace metals like zinc. vitas.no It can detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no This makes it ideal for determining the precise zinc content in pharmaceutical ingredients and finished products, as well as for detecting trace elemental impurities. vitas.noresearchgate.net

In ICP-MS, a high-temperature argon plasma ionizes the elements in a sample, and the resulting ions are detected based on their mass-to-charge ratio. vitas.no The method is widely adopted to ensure regulatory compliance and assess zinc levels in various samples. vitas.no A validated ICP-MS method for analyzing elemental impurities in a zinc-containing drug substance showed excellent linearity (R² ≥ 0.9996), low limits of detection (0.0004 to 0.00411 ppm), high precision (%RSD < 6.4%), and good recoveries (88.5% to 108.2%). researchgate.net This demonstrates the technique's suitability for rigorous quality control in pharmaceutical manufacturing. researchgate.net

Electroanalytical Methods for Zinc Determination in Complex Matrices

Electroanalytical methods offer a price-convenient alternative to spectroscopic techniques for the determination of zinc, even at trace levels. bibliotekanauki.pl Techniques such as voltammetry and potentiometry are particularly useful for analyzing zinc in complex matrices. olympianwatertesting.com

Anodic Stripping Voltammetry (ASV) is a highly sensitive electroanalytical technique for zinc determination. bibliotekanauki.pl The method involves two steps: first, zinc ions in the sample are pre-concentrated onto a working electrode (often a mercury film electrode) by applying a negative potential. Second, the potential is scanned in a positive direction, which strips the deposited zinc back into the solution, generating a current peak whose height is proportional to the zinc concentration. metrohm.com ASV can achieve very low detection limits, such as 0.15 µg/L for zinc. metrohm.com One challenge with ASV is potential interference from other metals, like copper, which can form intermetallic compounds with zinc on the electrode. This interference can often be mitigated by adding another element, such as gallium, to the solution. metrohm.com

Potentiometry, another electroanalytical method, measures the electric potential of a sample in an electrochemical cell. olympianwatertesting.com Ion-selective electrodes (ISEs) specific for zinc can provide a Nernstian potential response over a wide concentration range, allowing for precise determination of the analyte. bibliotekanauki.pl

Anodic Stripping Voltammetry (ASV) in Trace Zinc Analysis

Anodic Stripping Voltammetry (ASV) is a highly sensitive electroanalytical technique capable of detecting trace and ultra-trace concentrations of metal ions, including zinc. The method involves a two-step process: a pre-concentration step followed by a stripping step. In the first step, zinc ions from the sample solution are electrochemically deposited onto a working electrode, typically a mercury-based or bismuth-based electrode, by applying a negative potential. This pre-concentrates the zinc from the bulk solution into the small volume of the electrode. In the second step, the potential is scanned in the positive direction, which oxidizes, or "strips," the deposited zinc back into the solution, generating a current peak that is proportional to the concentration of zinc in the sample.

The choice of working electrode is critical in ASV. While mercury electrodes have been traditionally used due to their excellent analytical properties, bismuth-based electrodes are gaining prominence as a less toxic alternative with comparable performance for zinc analysis. nih.gov The sensitivity of the ASV method is influenced by several experimental parameters, including the deposition potential, deposition time, and the composition of the supporting electrolyte.

A significant challenge in the ASV determination of zinc is the potential interference from other metals, particularly copper. Copper can form intermetallic compounds with zinc on the electrode surface, which can lead to a decrease in the zinc stripping signal and result in inaccurately low concentration measurements. metrohm.commetrohm.com To mitigate this interference, various strategies have been developed, such as the addition of gallium to the sample solution. Gallium forms a more stable intermetallic compound with copper, thereby preventing the zinc-copper interaction and allowing for a more accurate determination of zinc. metrohm.commetrohm.com

The detection limits for zinc using ASV are typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it an ideal method for trace analysis. For instance, using a mercury film electrode with a 10-second deposition time, a detection limit of 0.15 µg/L for Zn²⁺ has been reported. metrohm.commetrohm.com The use of a bismuth bulk electrode has demonstrated a detection limit of 396 ng L⁻¹ for Zn(II) with a 180-second accumulation time. nih.gov

| Electrode Type | Deposition Time (s) | Detection Limit (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| Mercury Film Electrode (MFE) | 10 | 0.15 µg/L | Up to approx. 300 µg/L | metrohm.commetrohm.com |

| Bismuth Bulk Electrode (BiBE) | 180 | 396 ng/L | 10–100 µg/L | nih.gov |

| Composite Mercury-Graphite Electrode (CMGE) | 20 | 0.49 µg/L | Not Specified | uj.edu.pl |

Polarographic and Voltammetric Techniques for Metal Speciation

Polarography and related voltammetric techniques are powerful tools for not only quantifying metal ions but also for investigating their speciation, which refers to the different chemical forms in which an element can exist. The chemical form of zinc can significantly influence its bioavailability, toxicity, and reactivity. These techniques are based on measuring the current that flows as a function of the potential applied to an electrochemical cell.

In classical polarography, a dropping mercury electrode (DME) is used as the working electrode. As the applied potential is scanned, a substance that can be reduced or oxidized at the electrode surface will cause a characteristic wave-shaped current-voltage curve, known as a polarogram. The potential at which the current reaches half of its limiting value is called the half-wave potential (E₁/₂) and is a qualitative characteristic of the specific substance being analyzed. youtube.com The height of the wave, known as the diffusion current, is proportional to the concentration of the analyte.

Differential Pulse Polarography (DPP) is a more sensitive variation of classical polarography. In DPP, small potential pulses are superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. This results in a peak-shaped output, where the peak potential is related to the half-wave potential and the peak height is proportional to the concentration. This technique offers improved resolution and lower detection limits compared to classical polarography.

The half-wave potential of a metal ion is influenced by its chemical environment. For instance, if the zinc ion is complexed with a ligand, such as the acetamidocaproate part of the molecule of interest, its half-wave potential will shift compared to that of the free zinc ion. By studying these shifts in potential in the presence of different ligands and at various concentrations, it is possible to determine the stability constants and stoichiometry of the metal complexes.

The choice of supporting electrolyte is crucial in polarographic analysis as it can affect the half-wave potential of the analyte. For zinc, a variety of electrolytes can be used, and the observed half-wave potential will vary accordingly.

| Supporting Electrolyte | pH | Half-Wave Potential (E₁/₂) vs. SCE (V) | Reference |

|---|---|---|---|

| 1 M KCl | - | -1.00 | - |

| 1 M HCl | - | -1.00 | - |

| 1 M NH₃ + 1 M NH₄Cl | 9.6 | -1.33 | - |

| 0.5 M Sodium Tartrate | 9.0 | -1.22 | - |

| 0.1 M Sodium Citrate + 0.1 M NaOH | - | -1.25 | - |

These advanced analytical methodologies provide the necessary tools for the comprehensive characterization of the zinc component in epsilon-Acetamidocaproic acid zinc salt, ensuring its quality and providing a deeper understanding of its chemical properties.

Mechanistic and Theoretical Investigations of Epsilon Acetamidocaproic Acid Zinc Salt Interactions

Elucidation of Dissociation and Complexation Dynamics in Aqueous and Biological Milieus

In aqueous solutions, epsilon-acetamidocaproic acid zinc salt, also known as zinc acexamate, is expected to undergo dissociation. The zinc ion (Zn²⁺) and the epsilon-acetamidocaproate anion exist in equilibrium with the parent salt. The degree of dissociation is governed by the salt's solubility product constant. In biological fluids, the dynamic interplay of various molecules influences this equilibrium.

The zinc cation in an aqueous environment is typically present as a hexaaquo complex, [Zn(H₂O)₆]²⁺, which is in equilibrium with the tetrahedral [Zn(H₂O)₄]²⁺ form, with the former being more favored. nih.gov The presence of other potential ligands in biological media, such as amino acids (histidine, cysteine), peptides, and proteins, leads to competitive binding for the zinc ion. kcl.ac.uk The epsilon-acetamidocaproate anion will compete with these biological ligands for coordination to the zinc center. The stability of the resulting complexes depends on the affinity of the ligands for zinc and their respective concentrations.

In biological systems, the concentration of free, or "mobile," zinc ions is tightly regulated and kept at a very low level. nih.gov Therefore, the biodistribution and mechanism of action of this compound are intrinsically linked to ligand exchange reactions, where the acetamidocaproate ligand may be displaced by endogenous molecules such as proteins or other low-molecular-weight ligands. kcl.ac.uknih.gov

Table 1: Hypothetical Stability Constants of Zinc Complexes with Biological Ligands

| Ligand | Log K₁ |

| Epsilon-Acetamidocaproate | 3.5 |

| Glycine | 5.0 |

| Histidine | 6.5 |

| Cysteine | 9.8 |

| Serum Albumin | 8.2 |

This table presents illustrative stability constants (Log K₁) for the 1:1 complex of zinc with epsilon-acetamidocaproate and various common biological ligands. Higher values indicate a more stable complex.

Molecular Dynamics and Quantum Chemical Studies of Zinc Acetamidocaproate

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful computational tools to investigate the structure, dynamics, and electronic properties of metal complexes like zinc acetamidocaproate. rtrn.netnih.gov

Molecular Dynamics Simulations: MD simulations can model the behavior of zinc acetamidocaproate in a simulated aqueous or biological environment over time. These simulations can provide insights into:

The coordination geometry of the zinc ion with the epsilon-acetamidocaproate ligands.

The stability of the complex in solution and its interaction with solvent molecules.

The dynamics of ligand exchange processes with other molecules present in the simulation box. nih.gov

For instance, MD studies on other zinc-peptide complexes have shown that the zinc ion can stabilize specific protein conformations. nih.gov A similar approach for zinc acetamidocaproate could reveal how it influences the structure and dynamics of surrounding biomolecules.

Quantum Chemical Studies: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and properties of the zinc acetamidocaproate complex with high accuracy. researchgate.netresearchgate.net These studies can determine:

The optimized three-dimensional structure of the complex.

The nature and strength of the coordinate bonds between zinc and the carboxylate and amide groups of the ligand.

The charge distribution within the molecule, which is crucial for understanding its reactivity and interaction with other polar molecules.

Theoretical studies on the interaction of Zn(II) with amino acid models have shown that serine, cysteine, and histidine have high affinities for the zinc ion. researchgate.net Similar calculations for epsilon-acetamidocaproic acid would quantify its binding affinity relative to these key biological residues.

Table 2: Illustrative Quantum Chemical Data for Zinc Acetamidocaproate

| Property | Calculated Value |

| Zn-O (carboxylate) bond length | 2.05 Å |

| Zn-O (amide) bond length | 2.15 Å |

| Binding Energy | -450 kJ/mol |

| Mulliken Charge on Zn | +1.2 e |

This table provides hypothetical data that could be obtained from quantum chemical calculations on a 1:2 complex of zinc with epsilon-acetamidocaproic acid. These values are indicative of a stable complex.

Theoretical Models of Ligand Exchange and Bio-distribution Mechanisms

The therapeutic and biological effects of zinc complexes are often mediated through ligand exchange reactions. nih.govnih.gov Theoretical models are essential for understanding the kinetics and thermodynamics of these processes, which in turn govern the biodistribution of the compound.

A direct ligand exchange mechanism is often proposed for the trafficking of zinc in biological systems, where the zinc ion is transferred directly from one ligand to another without becoming a free ion. nih.gov This is particularly relevant given the extremely low concentration of free Zn²⁺ in the cytosol. nih.gov Theoretical models can be developed to simulate these exchange reactions between zinc acetamidocaproate and biological targets like metallothioneins or zinc transporter proteins. nih.govnih.gov

The biodistribution of this compound can be modeled by considering its physicochemical properties, such as lipophilicity and charge, and its affinity for various biological components. These models can predict its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, theoretical studies have been used to model the interaction of zinc complexes with molecules that facilitate their transport across cell membranes. researchgate.netmdpi.com

Computational Predictions of Interaction Profiles with Biomolecules

Computational methods, particularly molecular docking and virtual screening, are instrumental in predicting the interaction of small molecules like this compound with biological macromolecules, such as enzymes and receptors. nih.govnih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net By docking epsilon-acetamidocaproic acid and its zinc complex into the active sites of various enzymes, researchers can hypothesize potential biological targets. The docking score, an estimation of the binding affinity, can be used to rank potential interactions. For example, docking studies have been widely used to identify novel enzyme inhibitors from large compound databases. nih.govnih.govresearchgate.net

Virtual Screening: This involves computationally screening large libraries of compounds against a specific biological target. While not directly applicable to a single compound, the principles are relevant. The interaction profile of this compound could be compared to those of known bioactive molecules to infer potential mechanisms of action.

Table 3: Hypothetical Molecular Docking Scores of Epsilon-Acetamidocaproic Acid with Various Enzymes

| Enzyme Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -6.8 | His94, His96, His119 |

| Matrix Metalloproteinase-9 | -7.2 | His226, Glu227, Ala189 |

| Acetylcholinesterase | -5.5 | Trp84, Tyr121, Asp72 |

This table presents illustrative results from a hypothetical molecular docking study. A more negative docking score generally indicates a more favorable binding interaction. The key interacting residues are those in the enzyme's active site that form significant bonds with the ligand.

In Vitro Biological Research Modalities with Epsilon Acetamidocaproic Acid Zinc Salt

Assessment of Cellular Uptake and Intracellular Localization in Model Cell Systems

Direct in vitro studies detailing the cellular uptake and specific intracellular localization of epsilon-Acetamidocaproic acid zinc salt in model cell systems are not extensively documented in publicly available research. However, insights can be drawn from in vivo studies and research on related zinc compounds.

An in vivo study on the intestinal absorption of zinc acexamate in rats identified a two-phase uptake process. The initial rapid phase involves mucosal binding, followed by a slower absorption step. While this is not an in vitro model, it suggests that the initial interaction with the cell surface is a key determinant of its uptake.

Research on the cellular uptake of other zinc amino acid complexes using the Caco-2 intestinal cell line, a common in vitro model, has shown that these complexes can be taken up by amino acid transporters ul.ie. This suggests a potential mechanism for the cellular entry of this compound, where the epsilon-Acetamidocaproic acid moiety could facilitate transport across the cell membrane. Once inside the cell, the compound would dissociate into zinc ions and epsilon-Acetamidocaproic acid. The intracellular fate of the zinc would then be governed by the cell's homeostatic mechanisms, including binding to metallothioneins and incorporation into zinc-dependent proteins nih.gov.

The intracellular localization would likely see the zinc component distributed to various compartments, including the cytoplasm, mitochondria, and nucleus, depending on the cell's metabolic state and the expression of specific zinc transporters (ZIP and ZnT families) that regulate intracellular zinc trafficking nih.gov.

Modulation of Biochemical Pathways and Enzyme Activities in Defined Biological Assays

This compound has demonstrated the ability to modulate specific biochemical pathways and enzyme activities in various in vitro assays, particularly those related to oxidative stress.

A significant body of research points to the antioxidant properties of this compound. In a cell-free system using hypoxanthine-xanthine oxidase to generate superoxide radicals, zinc acexamate was found to significantly reduce superoxide radical-dependent chemiluminescence nih.gov. Similar inhibitory effects were observed on superoxide radicals generated by rat neutrophils and guinea-pig macrophages in vitro nih.gov. Furthermore, the compound has been shown to inhibit lipid peroxidation in rat gastric mucosal homogenates, a process induced by iron and ascorbate nih.gov. These findings suggest a direct free radical scavenging activity or an interference with the enzymatic systems that produce reactive oxygen species. It is believed that the zinc released from the salt contributes to the upregulation of antioxidant enzymes ijmrd.in.

The table below summarizes the in vitro antioxidant effects of this compound from a key study.

| Assay System | Effect of Zinc Acexamate | Reference |

| Hypoxanthine-Xanthine Oxidase | Significant reduction in superoxide radical-dependent chemiluminescence | nih.gov |

| Rat Neutrophils | Significant reduction in superoxide radical-dependent chemiluminescence | nih.gov |

| Guinea-Pig Macrophages | Significant reduction in superoxide radical-dependent chemiluminescence | nih.gov |

| Fe2+/Ascorbate-induced Lipid Peroxidation (Rat Gastric Mucosal Homogenate) | Significant inhibition of lipid peroxidation | nih.gov |

In addition to its antioxidant effects, in vivo studies have shown that administration of zinc acexamate can lead to increased activity of alkaline and acid phosphatases in bone tissue during fracture healing, suggesting a role in modulating enzyme activities related to tissue repair and regeneration.

Interactions with Model Biological Membranes and Macromolecular Assemblies

The interaction of this compound with biological membranes has been investigated, with evidence suggesting a membrane-stabilizing effect. This is considered a potential mechanism for its protective effects on gastric mucosa nih.gov.

An in vitro study utilizing isolated rat hepatic lysosomes as a model for biological membranes demonstrated that zinc acexamate at a concentration of 10⁻⁴ M inhibits the release of the enzyme β-glucuronidase induced by the detergent Triton X-100 nih.gov. The release of lysosomal enzymes is often indicative of membrane damage, and its inhibition suggests that the compound enhances the stability of the lysosomal membrane.

This membrane-stabilizing action may be attributed to the zinc component, which is known to play a role in maintaining the structural integrity of biological membranes and macromolecules scispace.com. By interacting with membrane components, such as phospholipids and proteins, the zinc salt may reduce membrane fluidity and increase its resistance to disruptive agents.

The table below presents the findings on the membrane-stabilizing effects of this compound.

| Model System | Inducing Agent | Effect of Zinc Acexamate (10⁻⁴ M) | Reference |

| Isolated Rat Hepatic Lysosomes | Triton X-100 | Inhibition of β-glucuronidase release | nih.gov |

Comparative Studies on Biological Activities of Epsilon-Acetamidocaproic Acid vs. its Zinc Salt in Cell-Free Systems

Direct comparative studies of epsilon-Acetamidocaproic acid and its zinc salt in cell-free systems are limited in the available literature. However, in vivo comparative studies provide strong evidence that the presence of zinc significantly enhances the biological activity of the parent molecule.

One study compared the anti-inflammatory activity of sodium acexamate and zinc acexamate in a rabbit model of skin wounds. The results indicated a highly significant regression of inflammation in the group treated with zinc acexamate when compared to the sodium salt, emphasizing the importance of the zinc component for the compound's therapeutic effect shu.ac.uknih.gov. While this is an in vivo model, it strongly suggests a superior biological activity of the zinc salt. It has been noted that while the zinc salt of acexamic acid is widely used, the therapeutic potential of the sodium salt has not been proven ijmrd.in.

The enhanced activity of the zinc salt is likely due to the synergistic or additive effects of both the epsilon-Acetamidocaproic acid and the zinc ion. Zinc itself has known anti-inflammatory and antioxidant properties, which complement the activities of the acexamic acid moiety.

Pre Clinical in Vivo Studies of Epsilon Acetamidocaproic Acid Zinc Salt: Mechanistic Insights

Pharmacokinetic Profiling and Tissue Distribution Studies in Animal Models

The pharmacokinetic properties of epsilon-Acetamidocaproic acid zinc salt have been investigated in animal models, primarily in rats, to understand its behavior in a biological system. Upon administration, the compound ionizes, separating into zinc and epsilon-acetamidocaproic acid (AACA). nih.gov The study of these two components provides a comprehensive pharmacokinetic profile.

In rats, the affinity of both zinc and AACA for various tissues is reportedly low, with tissue-to-plasma (T/P) ratios being less than one. nih.gov This suggests that the compound does not significantly accumulate in specific tissues. The binding of the components to plasma proteins differs substantially, with zinc showing a high bound fraction of 96.6%, while AACA has a much lower bound fraction of 39.0%. nih.govresearchgate.net

The partitioning of AACA into blood cells was found to be independent of its concentration in the blood. nih.govresearchgate.net Analytical studies to determine the concentrations of zinc and AACA in biological samples like plasma and tissue homogenates typically utilize sensitive techniques such as inductively coupled plasma-optical emission spectrometry for zinc and high-performance liquid chromatography (HPLC) for AACA.

| Parameter | Component | Finding in Rat Models | Reference |

|---|---|---|---|

| Plasma Protein Binding | Zinc | 96.6% | nih.gov |

| Plasma Protein Binding | epsilon-Acetamidocaproic acid (AACA) | 39.0% | nih.govresearchgate.net |

| Tissue-to-Plasma (T/P) Ratio | Zinc & AACA | <1 | nih.govresearchgate.net |

| Blood Cell Partitioning (AACA) | AACA | Mean values of 0.481-0.499, independent of concentration | nih.gov |

Investigation of Absorption, Metabolism, and Excretion Pathways in Experimental Animals

Absorption: The primary site for zinc absorption is the small intestine, specifically the duodenum and jejunum. mdpi.com The oral bioavailability of AACA from the zinc salt complex was determined to be approximately 47.1% in rats. nih.govresearchgate.net This incomplete bioavailability is not due to poor absorption but is attributed to significant first-pass metabolism. nih.gov

Metabolism: After oral administration, this compound undergoes considerable first-pass extraction. The gastrointestinal (GI) tract is responsible for a substantial portion of this initial metabolism, accounting for an estimated 46.4% of the dose, while the hepatic (liver) first-pass extraction is lower, at approximately 8.5%. nih.govresearchgate.net The metabolism of xenobiotics typically involves Phase I reactions (like oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation). merckvetmanual.com While specific metabolic products of AACA are not detailed in the provided context, it is known to be a basic secondary amine, which influences its metabolic and excretion pathways. nih.gov

Excretion: The primary route of excretion for AACA is through the kidneys into the urine. nih.gov Studies have indicated that AACA is subject to active renal tubular secretion. nih.gov The elimination of zinc is mainly regulated through fecal excretion, with the amount excreted varying based on dietary intake to maintain homeostasis. nih.govnih.gov

Mechanistic Exploration of Zinc Bioavailability and Utilization from the Complex in Animal Systems

The bioavailability of zinc from the this compound complex is a key aspect of its function. Bioavailability refers to the fraction of an administered nutrient that is absorbed and utilized. Organic forms of zinc, such as amino acid complexes, are often considered to have better absorption than inorganic salts like zinc oxide or sulfate (B86663). mdpi.com

The dissociation of the complex into zinc ions and AACA in the gastrointestinal tract is the first step. The liberated zinc ions are then available for absorption. Zinc uptake into enterocytes (intestinal cells) is primarily mediated by a family of transporter proteins, particularly the ZIP transporters (e.g., ZIP4). nih.govnih.gov Once inside the enterocyte, zinc can be utilized by the cell, stored bound to metallothionein, or transported into the bloodstream via ZnT transporters on the basolateral membrane. mdpi.com

The AACA component may play a role in enhancing zinc's bioavailability. It is theorized that zinc complexed with amino acids or similar molecules can utilize amino acid transporters for absorption, potentially bypassing some of the limitations of inorganic zinc transport. mdpi.com After absorption into the portal circulation, zinc is primarily bound to albumin for transport to the liver and subsequent distribution throughout the body. nih.gov The highest tissue concentrations of zinc are often found in bone and liver. researchgate.net

Influence on Endogenous Biological Markers in Animal Models

Zinc is an essential trace element for numerous physiological processes, including bone development and homeostasis. nih.govmdpi.com Therefore, the administration of this compound is expected to influence biological markers related to these processes, particularly those involved in bone metabolism.

In vivo studies in animal models, such as rats, have demonstrated that dietary zinc supplementation has a significant impact on bone health. nih.gov Zinc has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation, and inhibit the formation and activity of osteoclasts, which are responsible for bone resorption. nih.govmdpi.com This dual action promotes a net positive balance in bone turnover.

The influence of zinc on bone is reflected in changes in specific biomarkers. Key markers of bone formation, such as alkaline phosphatase (ALP) activity and osteocalcin (B1147995) levels, are often increased with adequate zinc intake. mdpi.comnih.gov Conversely, markers of bone resorption, such as matrix metalloproteinases (MMPs), may be reduced. nih.gov Zinc plays a role in the synthesis of the collagen matrix and its mineralization. nih.govresearchgate.net It can stimulate the expression of crucial transcription factors for osteoblast differentiation, like Runx2. nih.gov

| Biological Process | Effect of Increased Zinc | Associated Biomarkers | Observed Change in Animal Models | Reference |

|---|---|---|---|---|

| Bone Formation | Stimulation | Alkaline Phosphatase (ALP), Osteocalcin | Increased activity/levels | mdpi.comnih.gov |

| Bone Resorption | Inhibition | Matrix Metalloproteinases (MMP-2, MMP-9), β-CrossLaps | Decreased activity/levels | nih.govnih.gov |

| Osteoblast Differentiation | Promotion | Runx2/Cbfa1 | Stimulated expression | nih.gov |

| Osteoclastogenesis | Inhibition | RANKL/RANK/OPG pathway | Modulation to decrease osteoclast formation | nih.govmdpi.com |

Intellectual Property Landscape and Academic Research Trajectories for Epsilon Acetamidocaproic Acid Zinc Salt

Analysis of Patent Literature Highlighting Research Trends and Synthetic Innovations

While patents explicitly claiming "epsilon-acetamidocaproic acid zinc salt" are not abundant in the public domain, an analysis of related patents reveals significant trends, particularly in the application of zinc compounds in pharmaceuticals and the synthesis of the core epsilon-aminocaproic acid structure.

A key area of patented research is the use of zinc salts of N-acetylated amino acids in various therapeutic applications. For instance, zinc acexamate, a related compound, is the zinc salt of N-acetyl-epsilon-aminocaproic acid. Pharmacokinetic studies of zinc acexamate indicate that it dissociates into zinc and epsilon-acetamidocaproic acid (AACA) in the body. nih.gov This suggests that patents covering zinc acexamate implicitly cover the in-vivo formation and effects of epsilon-acetamidocaproic acid in the presence of zinc ions.

Innovations in the synthesis of the epsilon-aminocaproic acid backbone are also a significant feature of the patent landscape. Various methods have been patented for the hydrolysis of epsilon-caprolactam to produce epsilon-aminocaproic acid. These include processes using mineral acids, alkali hydroxides, and ion-exchange resins. google.comgoogle.com One patented method describes the hydrolytic decomposition of epsilon-caprolactam in the presence of barium hydroxide (B78521) in a mixed solvent system of water and dimethyl sulfoxide (B87167) (DMSO). google.com Another approach involves the use of ion-exchange resins to purify epsilon-aminocaproic acid from its salt form. google.com Such synthetic advancements are crucial as they provide efficient and high-purity routes to the precursor of epsilon-acetamidocaproic acid.

Furthermore, patents related to the preparation of epsilon-caprolactone from 6-hydroxycaproic ester highlight the industrial importance of this class of compounds. google.com These patents often focus on catalytic processes to achieve high purity, which is a critical consideration for pharmaceutical applications. google.com

The broader patent landscape for zinc compounds is extensive, covering applications from coatings and alloys to semiconductors and pharmaceuticals. periodic-table-of-patents.infopatsnap.com Patents for zinc oxide production, for example, detail methods for controlling particle size for various applications, including photoconductive materials. google.com This broad interest in zinc chemistry suggests a fertile ground for the development of new zinc-based compounds with specific properties.

Table 1: Representative Patents and their Significance

| Patent/Reference | Title/Subject | Key Innovation/Significance |

|---|---|---|

| PubMed: 20518623 nih.gov | Pharmacokinetics of zinc acexamate | Demonstrates the in-vivo formation of epsilon-acetamidocaproic acid from a related zinc salt. |

| US3655748A google.com | Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam | Details a specific hydrolytic decomposition method using Ba(OH)₂ in a water/DMSO solvent system. |

| DE1493897A1 google.com | Process for the preparation of epsilon-aminocaproic acid | Describes the use of ion-exchange resins for the purification of epsilon-aminocaproic acid. |

| US20100256398A1 google.com | Process for preparing epsilon-caprolactone | Focuses on the catalytic cyclization of 6-hydroxycaproic ester to produce high-purity epsilon-caprolactone. |

| US2166253A google.com | Zinc chloride | Discusses methods to prevent turbidity in zinc chloride solutions by adding hydroxy carboxylic acids. |

Interplay Between Patenting Activities and Open Academic Research in Zinc Chemistry

The relationship between patenting activities and open academic research in zinc chemistry is often synergistic. Academic research frequently lays the fundamental groundwork for understanding the chemical properties, reaction mechanisms, and potential applications of zinc compounds, which can then be leveraged by industrial entities for commercial product development and patenting.

In the context of compounds like this compound, academic research would likely focus on fundamental aspects such as:

Coordination Chemistry: Investigating the coordination environment of the zinc ion with the carboxylate and amide functionalities of the epsilon-acetamidocaproic acid ligand.

Structural Analysis: Determining the solid-state structure of the compound using techniques like X-ray crystallography.

Solution Behavior: Studying the speciation and stability of the complex in different solvents and pH conditions.

This foundational academic knowledge is invaluable for patent applications, as it can help in defining the scope of claims and providing the necessary scientific underpinning for the novelty and utility of an invention. For example, a patent for a new synthetic route to this compound would be strengthened by academic studies elucidating the reaction mechanism.

Conversely, patent literature can also influence the direction of academic research. The disclosure of a novel compound or application in a patent can spur academic researchers to investigate its fundamental properties, explore alternative synthetic methods, or evaluate its efficacy in different models. The development of synthetic methods for epsilon-aminocaproic acid, as seen in patents, has likely spurred further academic investigation into optimizing these processes and exploring new catalytic systems. google.comgoogle.com

Emerging Research Areas Indicated by Recent Patent Filings

While direct patent filings for this compound are not prominent, recent trends in related fields suggest potential emerging research areas for this and similar compounds.

One significant area is the development of novel drug delivery systems and formulations. Recent patent applications have explored the use of complexing agents, such as cyclodextrins, to form salts with pharmaceutical compounds, thereby enhancing their solubility and stability. google.com This approach could be applied to this compound to improve its formulation characteristics for potential therapeutic use.

Another emerging trend is the focus on green chemistry and more sustainable synthetic processes. Future patent filings may focus on enzymatic or biocatalytic methods for the synthesis of epsilon-aminocaproic acid and its derivatives, moving away from traditional chemical hydrolysis that may involve harsh conditions or generate significant waste.

Furthermore, the broad interest in the biological roles of zinc continues to drive research into new zinc-containing compounds with potential therapeutic activities. Given the known properties of both zinc and epsilon-aminocaproic acid, future research and patenting activities could explore the synergistic effects of their combination in a single molecule for applications in areas such as wound healing, anti-inflammatory treatments, or as enzyme inhibitors.

Future Directions in Epsilon Acetamidocaproic Acid Zinc Salt Academic Research

Identification of Gaps in Fundamental Coordination Chemistry of the Compound

A significant gap exists in the detailed structural understanding of epsilon-acetamidocaproic acid zinc salt. While the coordination chemistry of zinc with simpler carboxylates and various amino acids is well-documented, the specific case of this compound, which features both a carboxylate group and an amide group separated by a flexible five-carbon aliphatic chain, remains largely unexplored.

Future research should prioritize the determination of its solid-state crystal structure through single-crystal X-ray diffraction. This is a challenging but crucial step, as similar long-chain zinc carboxylates have proven difficult to crystallize. nih.govrsc.org The resulting structure would definitively answer fundamental questions regarding the coordination environment of the Zn(II) ion. Key aspects to investigate include:

Coordination Mode: The ligand possesses two potential coordination sites: the carboxylate oxygen atoms and the amide oxygen. Research on other zinc-carboxamide complexes shows that the amide oxygen can coordinate to the zinc center. ias.ac.in It is critical to determine if the ligand acts as a monodentate, bidentate, or bridging ligand. Given the d¹⁰ configuration of Zn(II), it is flexible in its coordination geometry, commonly forming tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral complexes. nih.gov

Role of the Amide Group: Does the amide group participate directly in coordination, or does it influence the structure through intermolecular hydrogen bonding? In many zinc carboxylate polymers, the framework is built through bridging carboxylate groups, while other ligands (like water or N-donors) complete the coordination sphere. mdpi.comacs.org The role of the acetamido group in this context is unknown.

Polymeric vs. Monomeric Structure: Does the compound exist as a discrete monomeric unit, a dimer, or an extended coordination polymer? Many zinc carboxylates form one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov The flexible aliphatic chain of the epsilon-acetamidocaproic acid ligand could lead to novel polymeric structures or potentially favor discrete oligomeric species.

Elucidating these structural details is foundational for understanding the compound's stability, solubility, and behavior in biological systems.

Development of Novel Experimental and Computational Methodologies

The lack of detailed structural information necessitates the development and application of integrated experimental and computational methods tailored to this compound.

Experimental Methodologies: A multi-technique approach, similar to that used for analyzing zinc soaps, should be employed to characterize the compound in various states. nih.govrsc.org

Solid-State NMR (ssNMR): High-field ⁶⁷Zn ssNMR, despite the challenges of using this low-gamma quadrupolar nucleus, could provide invaluable information about the local coordination environment of the zinc centers, complementing diffraction data. nih.gov

FTIR and Raman Spectroscopy: Vibrational spectroscopy can probe the coordination of the carboxylate and amide groups. A shift in the C=O stretching frequency upon complexation can confirm the participation of these groups in binding to the zinc ion. ias.ac.in

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) can provide information on the local atomic environment of the zinc ion, including coordination numbers and bond lengths, even in non-crystalline (amorphous) samples or solutions.

Computational Methodologies: Predictive modeling is essential for rationalizing experimental findings and exploring dynamic behavior.

Density Functional Theory (DFT): DFT calculations can be used to predict the most stable geometric structures, vibrational frequencies (to compare with IR/Raman spectra), and electronic properties of potential monomeric and oligomeric forms of the complex. ias.ac.inresearchgate.net

Advanced Force Fields and Machine Learning: Standard molecular dynamics (MD) simulations of metal complexes are often inaccurate due to challenges in modeling polarization and charge transfer effects. biorxiv.org Future work should focus on developing specialized force fields or employing hybrid quantum mechanics/molecular mechanics (QM/MM) models. Newer approaches using neural network potentials and deep potential molecular dynamics (DP/MM) have shown promise in accurately modeling zinc-protein interactions and could be adapted for this compound to simulate its behavior and stability in aqueous solution. biorxiv.orgnih.govacs.org A significant challenge is creating a diverse dataset of conformations to train these models effectively. nih.gov

The following table outlines potential methodologies for future investigation.

| Methodology Type | Specific Technique | Research Goal |

|---|---|---|

| Experimental | Single-Crystal X-ray Diffraction | Determine definitive 3D atomic structure. |

| Solid-State NMR (⁶⁷Zn, ¹³C) | Probe the local coordination environment of Zn(II). nih.gov | |

| FTIR/Raman Spectroscopy | Identify coordinating functional groups (carboxylate, amide). ias.ac.in | |

| X-ray Absorption Spectroscopy (XAS) | Analyze Zn(II) coordination in non-crystalline states. | |

| Computational | Density Functional Theory (DFT) | Predict stable structures and spectroscopic properties. researchgate.net |

| QM/MM Simulations | Model the complex in a simulated biological environment. | |

| Neural Network Potentials (NNPs) | Develop accurate models for long-timescale dynamics in solution. nih.govacs.org |

Exploration of Advanced Analytical Probes for In Situ Investigations

Understanding the behavior of this compound in biological environments requires tools that can monitor the complex in situ. This includes tracking its stability, dissociation, and interaction with biological molecules in real-time.

A primary challenge is distinguishing the intact complex from dissociated zinc ions (Zn²⁺) and the free ligand. Most existing analytical probes, particularly fluorescent sensors, are designed to detect "free" or labile Zn²⁺. nih.govthermofisher.com Future research should focus on two main areas:

Developing Complex-Specific Probes: The design of novel fluorescent probes that selectively bind to the intact this compound complex is a major goal. This could potentially be achieved through probes that recognize the specific coordination geometry or the combined surface of the zinc ion and its ligand.

Quantifying Dissociation: An alternative approach is to use existing, well-calibrated Zn²⁺ fluorescent probes to measure the rate and extent of the complex's dissociation under various biological conditions (e.g., changing pH, presence of competing ligands). However, accurate quantification is non-trivial, as instrument choice (e.g., microplate reader vs. flow cytometer) can significantly impact results. nih.govresearchgate.net Advanced techniques like Fluorescence Resonance Energy Transfer (FRET), where a donor fluorophore on the ligand and an acceptor on a zinc-binding probe could signal complex integrity, should be explored.

These new probes would be instrumental in answering questions about where and when the complex releases its zinc payload within a cell or tissue.

Strategic Research Avenues for Understanding the Compound's Role in Basic Biological Processes

The biological activity of this compound is often attributed to the separate actions of its components: zinc is an essential micronutrient involved in countless cellular processes, nih.govnih.govsemanticscholar.org and aminocaproic acid is a known antifibrinolytic agent that inhibits plasminogen activation. patsnap.comwikipedia.org However, crucial questions remain about the role of the intact complex.

Future research should investigate the following strategic avenues:

Cellular Uptake Mechanisms: How does the complex enter cells? Is it transported via zinc transporters (e.g., ZIP family), or could it leverage amino acid or peptide transporters, as has been observed for other zinc-amino acid complexes? nih.gov Investigating this could reveal whether the complex provides a unique pathway for zinc delivery, potentially bypassing issues that affect the bioavailability of inorganic zinc salts. nih.gov

Unique Biological Activity of the Intact Complex: Does the undissociated complex have biological targets and activities distinct from its components? Studies have shown that zinc acexamate has gastroprotective effects and influences prostanoid levels. nih.govnih.gov Research is needed to determine if these effects are caused by the intact complex interacting with specific enzymes or receptors, or by a synergistic effect of its components being delivered simultaneously to a target site.

Influence on Zinc Homeostasis: The release of zinc from the complex needs to be studied in the context of cellular zinc signaling. Is the zinc released slowly, acting as a buffer, or is it released rapidly in response to specific triggers? Understanding the dissociation kinetics in a cellular context is vital to understanding its impact on the "labile zinc pool," which modulates the activity of numerous enzymes and transcription factors. nih.govkcl.ac.uk

Interaction with the Fibrinolytic System: While the ligand is a known antifibrinolytic, it is unknown how its complexation with zinc affects this activity. Does the zinc complex alter the binding affinity of the ligand for plasminogen? Could the complex target the fibrinolytic system in specific zinc-rich microenvironments?

By pursuing these research directions, the scientific community can move beyond a simplistic view of the compound as a mere delivery vehicle and uncover the more nuanced roles it may play in biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。